molecular formula C23H32O4 B7773167 3,20-Dioxopregn-4-en-17-yl acetate

3,20-Dioxopregn-4-en-17-yl acetate

Cat. No.: B7773167
M. Wt: 372.5 g/mol
InChI Key: VTHUYJIXSMGYOQ-UHFFFAOYSA-N
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Description

3,20-Dioxopregn-4-en-17-yl acetate, also known as 17-Hydroxyprogesterone acetate, is a synthetic steroid hormone. It is a derivative of progesterone and is used in various medical applications due to its progestational activity. This compound is known for its ability to induce secretory changes in the endometrium and luteal changes in the exfoliated vaginal epithelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 16,17α-epoxypregnan-4-ene-3,20-dione (epoxyprogesterone).

    Hydrogen Bromide Addition: Hydrogen bromide is added to the epoxy group.

    Catalytic Hydrogenation: The bromine at the 16-position is removed through catalytic hydrogenation, resulting in 17α-hydroxypregnan-4-ene-3,20-dione (17α-hydroxyprogesterone).

    Acetylation: The product is then acetylated at the 3-position and 17-position hydroxyl groups.

    Partial Hydrolysis: The final step involves partial hydrolysis to restore the 3-position ketone and 4-position double bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, ketonized, and esterified derivatives of the original compound.

Scientific Research Applications

3,20-Dioxopregn-4-en-17-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,20-Dioxopregn-4-en-17-yl acetate involves its interaction with progesterone receptors. It induces secretory changes in the endometrium, luteal changes in the exfoliated vaginal epithelial cells, reduces fern-like patterns of the cervical mucus, causes a rise in basal body temperature, and induces withdrawal bleeding in castrates . These effects are mediated through the activation of specific molecular pathways and targets within the cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,20-Dioxopregn-4-en-17-yl acetate is unique due to its specific progestational activity, making it highly effective in hormone replacement therapies and other medical applications. Its ability to induce specific changes in the endometrium and other tissues sets it apart from other similar compounds.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHUYJIXSMGYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-23-8
Record name Prokan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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